molecular formula C10H13N5O4S B13397193 6-Mercaptoguanosine CAS No. 32976-84-4

6-Mercaptoguanosine

Cat. No.: B13397193
CAS No.: 32976-84-4
M. Wt: 299.31 g/mol
InChI Key: OTDJAMXESTUWLO-UHFFFAOYSA-N
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Description

6-Thioguanosine is a thio analogue of the naturally occurring purine base guanosine. It is a nucleoside analog that has been widely studied for its therapeutic potential, particularly in the treatment of various forms of leukemia and other cancers. The compound is known for its ability to incorporate into DNA and RNA, disrupting their normal functions and leading to cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Thioguanosine can be synthesized through several methods. One common approach involves the reaction of guanosine with thiourea under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to form 6-thioguanosine .

Industrial Production Methods

Industrial production of 6-thioguanosine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the final product .

Scientific Research Applications

6-Thioguanosine has a wide range of applications in scientific research:

Mechanism of Action

6-Thioguanosine exerts its effects by incorporating into DNA and RNA, where it disrupts normal cellular processes. The compound competes with guanine for incorporation into nucleic acids, leading to faulty DNA and RNA synthesis. This results in cell cycle arrest and apoptosis. The primary molecular targets include DNA polymerases and RNA polymerases, which are essential for nucleic acid synthesis .

Comparison with Similar Compounds

6-Thioguanosine is often compared with other thiopurines such as 6-mercaptopurine and azathioprine. While all these compounds share similar mechanisms of action, 6-thioguanosine is unique in its higher efficacy and faster action. It is also less prone to resistance compared to other thiopurines .

List of Similar Compounds

Properties

IUPAC Name

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4S/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDJAMXESTUWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20903307
Record name NoName_3952
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20903307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32976-84-4, 26017-62-9, 32865-28-4, 7602-04-2, 85-31-4
Record name MLS000738229
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133418
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Purine-6-thiol, monohydrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123432
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC109159
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109159
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC89218
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89218
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Thioguanosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29422
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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